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Compound of Interest

Compound Name: Flovagatran sodium

Cat. No.: B15576702

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flovagatran sodium (formerly TGN 255) was a promising direct thrombin inhibitor under
development for cardiovascular diseases, primarily for anticoagulation in patients undergoing
hemodialysis. Despite demonstrating a favorable safety and efficacy profile in early-stage
clinical trials, its development was discontinued. This technical guide provides a
comprehensive overview of Flovagatran sodium, including its mechanism of action, available
clinical data, and a critical analysis of the potential reasons for its discontinuation.

Core Compound Information
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Feature Description

Compound Name Flovagatran sodium

Previous Designation TGN 255

Drug Class Direct Thrombin Inhibitor

Developer Trigen Holdings AG

Acquired by PAION AG (in 2008)

Therapeutic Area Cardiovascu.lar Diseases (specifically
anticoagulation)

Highest Phase of Development Phase Il

Development Status Discontinued

Mechanism of Action: Direct Thrombin Inhibition

Flovagatran sodium is a potent, reversible, and direct inhibitor of thrombin (Factor lla), a key
enzyme in the coagulation cascade. Unlike indirect thrombin inhibitors (e.g., heparin), which
require a cofactor like antithrombin 111, direct thrombin inhibitors bind directly to the active site of
thrombin, preventing the conversion of fibrinogen to fibrin. This action effectively blocks the
final common pathway of coagulation, leading to a potent anticoagulant effect. The reported Ki
value for Flovagatran is 9 nM, indicating a high binding affinity for thrombin.

Signaling Pathway of the Coagulation Cascade and
Inhibition by Flovagatran
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Caption: The coagulation cascade and the inhibitory action of Flovagatran on thrombin.

Clinical Development and Discontinuation

Flovagatran sodium progressed to Phase Il clinical trials, with initial results suggesting a
positive risk-benefit profile. However, its development was halted after its acquisition by PAION
AG in 2008.

Phase | Clinical Trials

A Phase | study in healthy male volunteers demonstrated that Flovagatran had a rapid onset of
action and a short half-life of approximately 2.3 hours. The study also showed dose-related
increases in thrombin clotting time.

Phase lla Clinical Trial in Hemodialysis

A key Phase lla study evaluated the safety, pharmacodynamics, and pharmacokinetics of
Flovagatran (TGN 255) in stable hemodialysis patients.

Experimental Protocol: Phase Ila Hemodialysis Trial

o Study Design: Open-label, multi-center, with intra-patient comparison to a baseline
hemodialysis session on heparin.
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» Patient Population: 28 patients undergoing chronic hemodialysis.

e |[ntervention: Various doses of TGN 255 administered as a continuous infusion for a
maximum of three dialysis sessions per patient.

e Primary Endpoints: Safety and tolerability.

e Secondary Endpoints: Efficacy in preventing clotting of the extracorporeal circuit,
pharmacokinetics, and pharmacodynamics.

Quantitative Data from Phase lla Trial

While detailed numerical data from the published abstracts are limited, the following qualitative
and semi-quantitative results were reported:

Outcome Measure Result
Tolerability Well-tolerated at all tested dose levels.
Bleeding Risk No increase in bleeding risk was observed.

Decreased with increased doses of TGN 255.
o ] Clotting was not clinically significant, and no
Extracorporeal Circuit Clotting ) )
sessions were prematurely terminated due to

clotting.

) Provided effective and convenient anticoagulant
Efficacy
coverage.

Experimental Workflow: Phase lla Hemodialysis Trial
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Caption: Workflow of the Phase lla clinical trial of Flovagatran in hemodialysis patients.

The Discontinuation of Flovagatran Sodium: A Multi-
faceted Analysis

Despite the promising early clinical data, the development of Flovagatran sodium was
discontinued. While no definitive public statement from Trigen Holdings AG or PAION AG
explicitly outlines the reasons, a comprehensive analysis of the pharmaceutical landscape and
corporate strategic shifts at the time suggests several potential contributing factors.
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1. Strategic Reprioritization by PAION AG:

Following the acquisition of Flovagatran in 2008, PAION AG's corporate focus appears to have
shifted. A review of their annual reports and press releases from 2009 onwards reveals a
significant emphasis on the development of their anesthetic agent, Remimazolam. It is
plausible that a strategic decision was made to allocate resources to what was perceived as a
more promising or commercially viable asset in their core area of expertise.

2. The Competitive Landscape for Anticoagulants:

The late 2000s and early 2010s saw the emergence of novel oral anticoagulants (NOACS),
such as dabigatran (a direct thrombin inhibitor) and rivaroxaban (a direct Factor Xa inhibitor).
These oral agents offered significant advantages in terms of patient convenience over
intravenously administered anticoagulants like Flovagatran, particularly for long-term use. The
anticipated market dominance of NOACs may have rendered the commercial prospects of a
new intravenous direct thrombin inhibitor less attractive.

3. Undisclosed Clinical or Preclinical Findings:

It is possible that further internal analysis of the Phase lla data or additional non-clinical studies
conducted by PAION AG revealed unforeseen safety signals, manufacturing challenges, or a
less favorable risk-benefit profile than initially reported. Common reasons for the
discontinuation of anticoagulant development include concerns over bleeding complications,
drug-drug interactions, or a narrow therapeutic window.

4. Financial Considerations:

The cost of late-stage clinical development (Phase lll trials) is substantial. PAION AG may have
conducted a cost-benefit analysis and concluded that the investment required to bring
Flovagatran to market, in the face of a challenging competitive environment, was not justified.

Logical Relationship of Discontinuation Factors
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Caption: Potential contributing factors to the discontinuation of Flovagatran development.

Conclusion

The discontinuation of Flovagatran sodium, despite promising early data, underscores the
complex and multifaceted nature of pharmaceutical development. While the publicly available
information points to a well-tolerated and effective profile in its intended indication, the
confluence of a shifting corporate strategy at PAION AG, a rapidly evolving and competitive
anticoagulant market, and the potential for undisclosed development challenges likely led to
the cessation of its clinical program. This case serves as a valuable example for researchers
and drug development professionals of how external market forces and internal strategic
decisions can significantly impact the trajectory of a promising therapeutic candidate.

« To cite this document: BenchChem. [The Discontinuation of Flovagatran Sodium: A Technical
Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15576702#why-was-flovagatran-sodium-
development-discontinued]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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